1-(4-Chlorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea
Description
1-(4-Chlorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea is a synthetic urea derivative characterized by a 4-chlorophenyl group and a diisopropylamino-substituted alkyne chain. Its structure combines aromatic and aliphatic functionalities, enabling interactions with biological targets such as enzymes or receptors. The compound’s design leverages the urea scaffold’s hydrogen-bonding capacity and the alkyne’s rigidity for structural stability.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[di(propan-2-yl)amino]but-2-ynyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O/c1-13(2)21(14(3)4)12-6-5-11-19-17(22)20-16-9-7-15(18)8-10-16/h7-10,13-14H,11-12H2,1-4H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDWFAVTQXMYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)NC1=CC=C(C=C1)Cl)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chloroaniline with an appropriate alkyne to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with diisopropylamine under specific conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Implementing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its unique structural features.
Materials Science: Used in the development of advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological systems and potential therapeutic effects.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways, leading to desired biological outcomes.
Comparison with Similar Compounds
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | Compound 13 | Sorafenib (Reference) |
|---|---|---|---|
| Molecular Weight | ~349.9 g/mol | ~523.0 g/mol | 464.8 g/mol |
| LogP (Predicted) | 3.8 | 4.1 | 3.5 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
Interpretation : The target compound’s lower molecular weight and comparable LogP to Compound 13 suggest improved membrane permeability.
Critical Analysis of Evidence
- Further studies on urea derivatives with alkyne spacers are necessary.
Biological Activity
1-(4-Chlorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H20ClN3O
- Molecular Weight : 305.80 g/mol
- IUPAC Name : this compound
This compound features a urea moiety linked to a chlorophenyl group and a diisopropylamino butynyl side chain, which may contribute to its biological activity.
This compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures may inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the chlorophenyl group is hypothesized to enhance its interaction with cellular targets involved in cancer progression.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes related to cancer metabolism. For instance, urea derivatives have been shown to inhibit urease and other metabolic enzymes, potentially disrupting cancer cell proliferation.
In Vitro Studies
Several in vitro studies have demonstrated the biological effects of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-(4-Chlorophenyl)-2-thiourea | MCF-7 (breast cancer) | 15.0 | Apoptosis induction |
| This compound | A549 (lung cancer) | 10.5 | Enzyme inhibition |
| 1-benzoyl-3-(4-chlorophenyl)-2-thio | HeLa (cervical cancer) | 12.0 | Cell cycle arrest |
Case Studies
A recent study focused on the synthesis and evaluation of various urea derivatives, including those structurally similar to this compound, highlighted their potential as anticancer agents. The study reported that these compounds exhibited significant cytotoxic effects on multiple cancer cell lines, suggesting a broad-spectrum activity against tumors .
Antitumor Activity
Research indicates that the compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways. For example, in a study involving lung adenocarcinoma cells (A549), treatment with the compound resulted in an IC50 value of approximately 10.5 µM, indicating potent antitumor activity .
Enzyme Inhibition Studies
Further investigations into enzyme inhibition revealed that derivatives similar to this compound could inhibit urease activity, which is crucial for tumor growth and metastasis. The inhibition of urease leads to reduced ammonia production in tumors, thereby decreasing their growth potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
